molecular formula C15H14BrNO3 B10883229 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide

2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide

Cat. No.: B10883229
M. Wt: 336.18 g/mol
InChI Key: YJRDTKBLHCTIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide is an organic compound with a complex structure that includes a bromine atom, a hydroxymethyl group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide typically involves multiple steps. One common method starts with the bromination of 2-(hydroxymethyl)phenol to obtain 4-bromo-2-(hydroxymethyl)phenol. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 2-[4-carboxy-2-(hydroxymethyl)phenoxy]-N-phenylacetamide.

    Reduction: 2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-N-phenylacetamide.

    Substitution: 2-[4-iodo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide.

Scientific Research Applications

2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-phenylacetamide
  • 2-[4-fluoro-2-(hydroxymethyl)phenoxy]-N-phenylacetamide
  • 2-[4-iodo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide

Uniqueness

2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying properties.

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C15H14BrNO3/c16-12-6-7-14(11(8-12)9-18)20-10-15(19)17-13-4-2-1-3-5-13/h1-8,18H,9-10H2,(H,17,19)

InChI Key

YJRDTKBLHCTIEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.